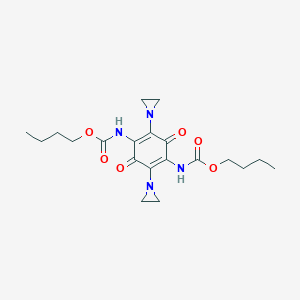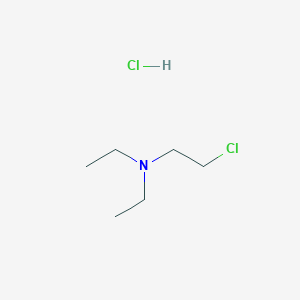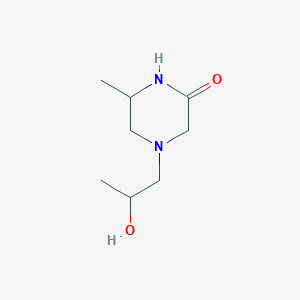
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one, also known as HPPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a drug delivery agent. HPPMP is a piperazine derivative that is commonly used as a building block for the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one is not well understood. However, it is believed that 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one interacts with the cell membrane and enhances the permeability of drugs through the membrane. This allows for increased drug uptake and improved efficacy.
Efectos Bioquímicos Y Fisiológicos
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has been shown to have low toxicity and is generally well tolerated in animal studies. It has also been shown to improve the bioavailability of drugs and enhance their therapeutic effects. 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for drug delivery applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in lab experiments include its high efficiency, low toxicity, and ability to enhance drug efficacy. However, there are also some limitations to using 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one, such as its limited solubility in water and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are many potential future directions for the use of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in scientific research. One area of interest is the development of novel drug delivery systems using 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one as a building block. Another potential future direction is the study of the mechanism of action of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one and its interactions with cell membranes. Additionally, further research is needed to explore the potential applications of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in other fields such as nanotechnology and materials science.
Conclusion:
In summary, 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug delivery systems. Its unique chemical properties make it an ideal candidate for the development of novel drug delivery systems. Further research is needed to explore the full potential of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in scientific research and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one involves the reaction of 2-methylpiperazine with propylene oxide in the presence of a catalyst such as potassium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The overall yield of this synthesis method is around 70-80%, making it a highly efficient and cost-effective approach for the production of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one.
Aplicaciones Científicas De Investigación
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has been extensively studied for its potential applications in drug delivery systems. It is commonly used as a building block for the synthesis of various bioactive compounds such as anticancer agents, antibiotics, and antiviral drugs. 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has also been used as a surfactant in the formulation of nanoparticles for targeted drug delivery. The unique chemical properties of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one make it an ideal candidate for the development of novel drug delivery systems.
Propiedades
Número CAS |
137066-48-9 |
|---|---|
Nombre del producto |
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one |
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
4-(2-hydroxypropyl)-6-methylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-6-3-10(4-7(2)11)5-8(12)9-6/h6-7,11H,3-5H2,1-2H3,(H,9,12) |
Clave InChI |
YODCUAYVOVZAMQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(=O)N1)CC(C)O |
SMILES canónico |
CC1CN(CC(=O)N1)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




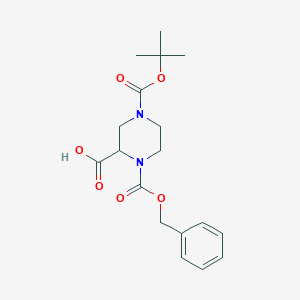

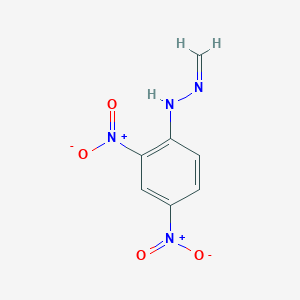
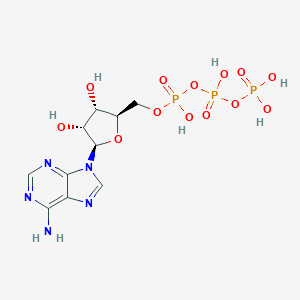
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
